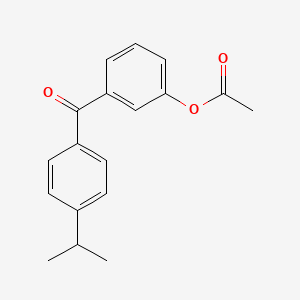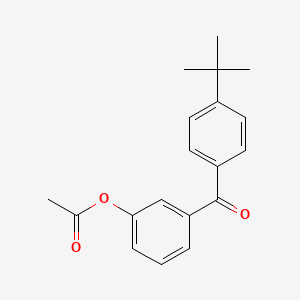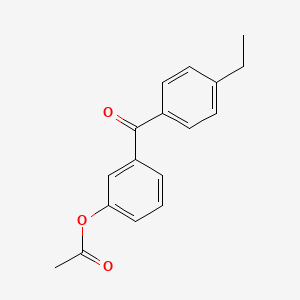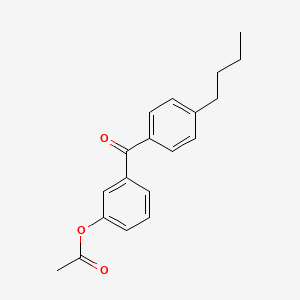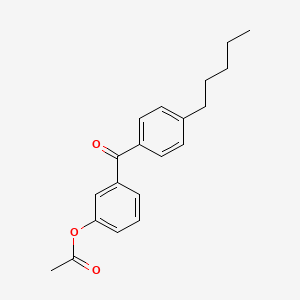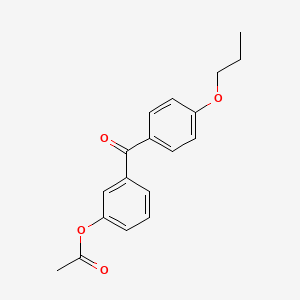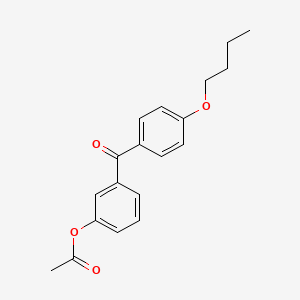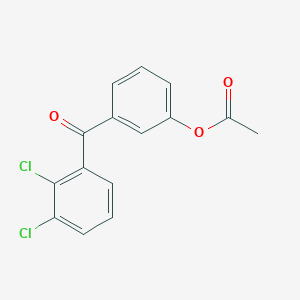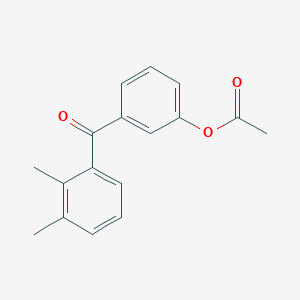
4-Bromo-3'-fluoro-5'-methylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-3’-fluoro-5’-methylbenzophenone” is an organic compound that has gained much scientific interest due to its unique physical and chemical properties. It has potential applications in various fields of research and industry. The IUPAC name for this compound is (4-bromophenyl)-(3-fluoro-5-methylphenyl)methanone .
Molecular Structure Analysis
The molecular formula of “4-Bromo-3’-fluoro-5’-methylbenzophenone” is C14H10BrFO . The molecular weight is 293.13 g/mol. The InChI code is 1S/C14H10BrFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 .
Applications De Recherche Scientifique
Synthesis of Photoactive Compounds
4-Bromo-3’-fluoro-5’-methylbenzophenone: is used in the synthesis of photoactive compounds, such as ortho-fluoroazobenzenes . These compounds are of interest due to their potential applications in photochromic materials, which can change color upon exposure to light. This property is valuable for creating advanced sensors, data storage solutions, and molecular switches.
Development of Photomechanical Materials
The compound’s derivatives have been studied for their ability to undergo mechanical motions like twisting and bending when exposed to light . This conversion of photochemical energy to mechanical energy is crucial for the development of next-generation light-responsive smart materials.
Photochemical Studies
4-Bromo-3’-fluoro-5’-methylbenzophenone: is also pivotal in photochemical studies to understand the behavior of molecules under UV light. It helps in exploring the photophysics of molecules, which is essential for the development of UV protection materials and understanding the degradation of materials under sunlight .
NMR Spectroscopy Analysis
The compound is used in nuclear magnetic resonance (NMR) spectroscopy to study the influence of fluorine atoms on the spectra of organic molecules. This analysis is important for the structural determination and understanding the electronic environment of molecules .
Synthesis of Azobenzene Derivatives
Azobenzene derivatives synthesized using 4-Bromo-3’-fluoro-5’-methylbenzophenone are investigated for their desirable photoactive properties. These derivatives are significant for their fast isomerization properties and resistance to fatigue, making them suitable for various optical applications .
Research in Solid-State Chemistry
The compound is integral to research in solid-state chemistry, particularly in the study of crystallographically unique rotomers. Understanding the structure and behavior of these rotomers in the crystalline state can lead to advancements in crystal engineering and design .
Safety and Hazards
The safety data sheet for benzophenones suggests that they may be hazardous. They may cause skin and eye irritation, and specific target organ toxicity through prolonged or repeated exposure . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .
Propriétés
IUPAC Name |
(4-bromophenyl)-(3-fluoro-5-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c1-9-6-11(8-13(16)7-9)14(17)10-2-4-12(15)5-3-10/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLWBTULIRZEJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101234158 |
Source


|
| Record name | (4-Bromophenyl)(3-fluoro-5-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3'-fluoro-5'-methylbenzophenone | |
CAS RN |
951886-71-8 |
Source


|
| Record name | (4-Bromophenyl)(3-fluoro-5-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)(3-fluoro-5-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101234158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


